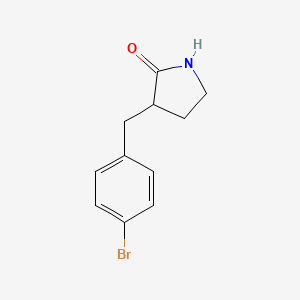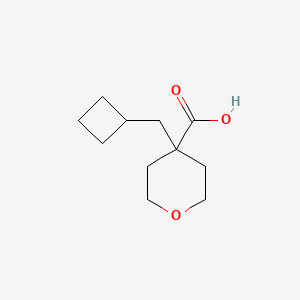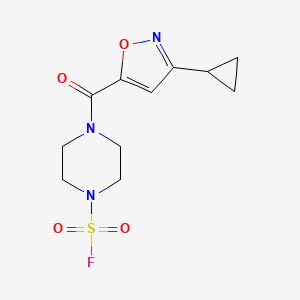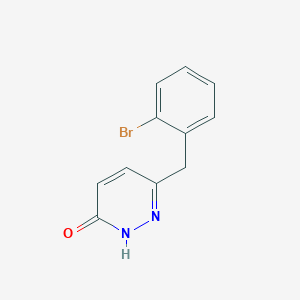
6-(2-Bromobenzyl)-3-pyridazinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromobenzyl alcohol” is an organic compound used in the synthesis of substances . It has a molecular weight of 187.03 g/mol . “2-Bromobenzyl bromide” is another organic compound with the formula C6H5CH2Br . It consists of a benzene ring substituted with a bromomethyl group .
Synthesis Analysis
The synthesis of these compounds often involves bromination of toluene under conditions suitable for a free radical halogenation .Molecular Structure Analysis
The molecular structure of “2-Bromobenzyl bromide” has been examined by electron diffraction .Chemical Reactions Analysis
“2-Bromobenzyl bromide” is a reagent used to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions .Physical And Chemical Properties Analysis
“2-Bromobenzyl alcohol” is non-hygroscopic and exhibits properties like transparency, NLO property, and thermal stability . “2-Bromobenzyl bromide” is a colorless liquid with lachrymatory properties .Applications De Recherche Scientifique
Synthesis and Application in Corrosion Inhibition
One application of pyridazinone derivatives, which are chemically related to 6-(2-Bromobenzyl)-3-pyridazinol, is in the field of corrosion inhibition. A study by Kalai et al. (2020) explored the synthesis of new heterocyclic compounds based on the pyridazinone scaffold, demonstrating their efficacy as corrosion inhibitors for mild steel in acidic solutions. The compounds were evaluated using various techniques, including weight loss measurements and electrochemical methods, showing that these derivatives can serve as mixed inhibitors that affect both cathodic hydrogen evolution and anodic metal dissolution. Quantum chemical calculations correlated the molecular structure of these derivatives with their experimental inhibition efficiencies, highlighting the potential of pyridazinone derivatives in protecting metals against corrosion in industrial applications (Kalai et al., 2020).
Antioxidant Activity
Another notable application is in the field of antioxidants. The study of highly brominated mono- and bis-phenols from marine red algae revealed compounds with potent radical-scavenging activity. Although not directly mentioning 6-(2-Bromobenzyl)-3-pyridazinol, this research highlights the potential of brominated and pyridazinone-based compounds in developing effective antioxidants. These compounds were evaluated using the DPPH radical-scavenging method, demonstrating their ability to act as potent antioxidants with IC50 values competitive with known controls. This suggests the broader potential of brominated pyridazinone derivatives in pharmaceutical and nutraceutical applications to combat oxidative stress (Duan, Li, & Wang, 2007).
Biological Activities and Drug Development
Pyridazinone derivatives have also shown a wide range of biological activities, indicating their potential in drug development. Research by Sukuroglu et al. (2012) synthesized new 3(2H)-pyridazinone derivatives and tested them for antibacterial, antifungal, antimycobacterial, and cytotoxic activities. Some of these compounds exhibited promising antimicrobial activities, especially against Gram-positive and Gram-negative bacteria, showcasing the pyridazinone scaffold's versatility in medicinal chemistry for developing new therapeutic agents (Sukuroglu et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-bromophenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-4-2-1-3-8(10)7-9-5-6-11(15)14-13-9/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKPBYNQAJDOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNC(=O)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromobenzyl)-3-pyridazinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)
![2-Bromospiro[3.3]heptane](/img/structure/B2563632.png)
![3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline](/img/structure/B2563633.png)
![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2563634.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2563636.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2563637.png)
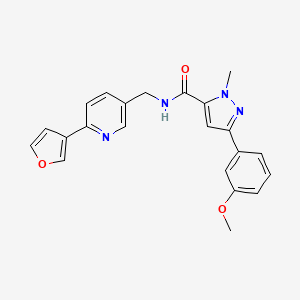
![2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2563639.png)
